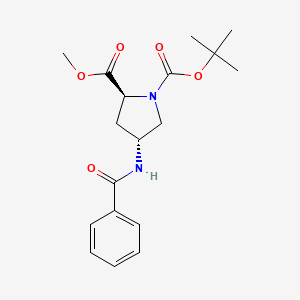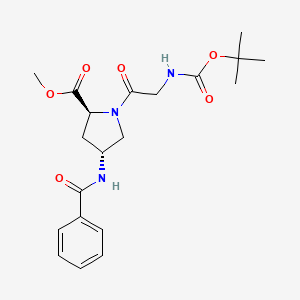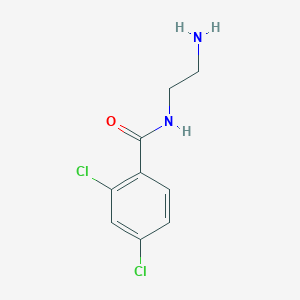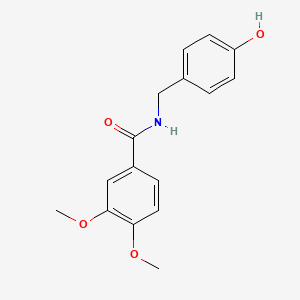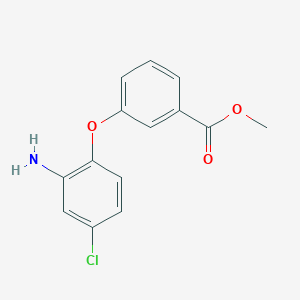
4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile
説明
4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile, also known as ATBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ATBC is a derivative of benzene and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
作用機序
The mechanism of action of 4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of inflammatory mediators. This compound has also been found to inhibit the activation of various signaling pathways, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, such as anti-tumor, anti-inflammatory, and antiviral activities. This compound has been shown to inhibit the growth of various cancer cells, such as breast cancer, lung cancer, and prostate cancer cells. This compound has also been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been found to exhibit antiviral activity against various viruses, such as influenza virus and human immunodeficiency virus (HIV).
実験室実験の利点と制限
4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile has several advantages for lab experiments, such as its ease of synthesis, versatility, and low toxicity. This compound can be easily synthesized from commercially available starting materials, and its versatility makes it a valuable tool for organic chemists. This compound is also relatively non-toxic, making it suitable for various biological assays.
However, there are also some limitations to using this compound in lab experiments. This compound is relatively unstable under certain conditions, such as high temperatures and acidic conditions, which may limit its application in some reactions. This compound is also relatively expensive compared to other building blocks, which may limit its use in large-scale production.
将来の方向性
There are several future directions for the research and development of 4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile. One potential direction is to explore the mechanism of action of this compound in more detail, to better understand its biological activity and potential therapeutic applications. Another potential direction is to optimize the synthesis of this compound, to improve its yield and reduce its cost. Additionally, the development of new derivatives of this compound with improved biological activity and stability may also be a promising direction for future research.
科学的研究の応用
4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been used as a building block in the synthesis of various pharmaceuticals, such as anti-cancer agents, anti-inflammatory agents, and antiviral agents.
In organic synthesis, this compound has been used as a versatile building block for the synthesis of various organic compounds. This compound can be easily functionalized to introduce different functional groups, making it a valuable tool for organic chemists.
In materials science, this compound has been used as a monomer for the synthesis of various polymers, such as polyimides, polyamides, and polyurethanes. These polymers have excellent mechanical, thermal, and chemical properties, making them suitable for various applications, such as coatings, adhesives, and electronic devices.
特性
IUPAC Name |
4-[(1S)-1-amino-2,2,2-trifluoroethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,8H,14H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHRECCKLMBEKX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)[C@@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine](/img/structure/B3170390.png)


![1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine](/img/structure/B3170417.png)

